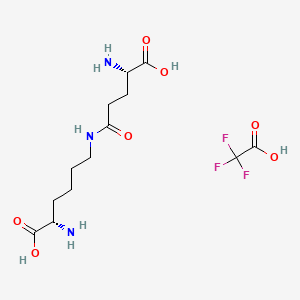
Antitubercular agent-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-16 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents designed to combat drug-resistant strains of tuberculosis. The development of such compounds is crucial due to the increasing prevalence of multidrug-resistant tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-16 typically involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehydes with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of a base such as sodium hydroxide in ethanol at room temperature . This method is advantageous due to its one-pot reaction, shorter reaction time, and straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitubercular agent-16 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored for its potential as a treatment for drug-resistant tuberculosis.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Antitubercular agent-16 exerts its effects by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound targets specific enzymes involved in mycolic acid synthesis, such as InhA, which is essential for the survival of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness
Antitubercular agent-16 is unique due to its specific targeting of mycolic acid synthesis and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown promising results in overcoming resistance mechanisms and maintaining efficacy in various clinical settings .
Properties
Molecular Formula |
C21H27N3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine |
InChI |
InChI=1S/C21H27N3S/c1-15-12-18(14-22-13-17-8-4-3-5-9-17)16(2)24(15)21-23-19-10-6-7-11-20(19)25-21/h6-7,10-12,17,22H,3-5,8-9,13-14H2,1-2H3 |
InChI Key |
HBMBTLBDFPBSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=NC3=CC=CC=C3S2)C)CNCC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)





